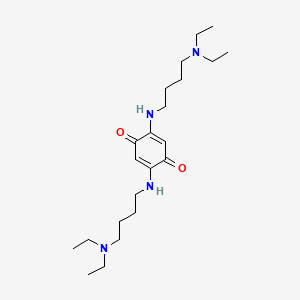
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- ist eine synthetische organische Verbindung, die zur Chinonfamilie gehört. Chinone zeichnen sich durch einen sechsgliedrigen aromatischen Ring mit zwei Ketonsubstitutionen aus. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Diethylaminobutylgruppen umfasst, die an den Chinonkern gebunden sind. Diese Struktur verleiht ihr spezifische chemische und physikalische Eigenschaften, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- erfolgt typischerweise in mehreren Schritten. Eine gängige Methode beginnt mit der Herstellung des Chinonkernes, gefolgt von der Einführung der Diethylaminobutylgruppen. Die Reaktionsbedingungen erfordern oft den Einsatz starker Säuren oder Basen, hoher Temperaturen und spezifischer Katalysatoren, um sicherzustellen, dass die gewünschten Substitutionen effizient ablaufen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große chemische Reaktoren umfassen, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie, kann dazu beitragen, hochwertige Produkte zu erzielen, die für verschiedene Anwendungen geeignet sind.
Chemische Reaktionsanalyse
Arten von Reaktionen
p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Der Chinonkern kann weiter oxidiert werden, um komplexere Strukturen zu bilden.
Reduktion: Die Verbindung kann zu Hydrochinonderivaten reduziert werden.
Substitution: Die Diethylaminobutylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation komplexere Chinonderivate ergeben, während Reduktion typischerweise Hydrochinonverbindungen erzeugt.
Wissenschaftliche Forschungsanwendungen
p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Studien zu seinen potenziellen Auswirkungen auf zelluläre Prozesse und als Sonde in biochemischen Assays.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Einsatz bei der Herstellung von Farbstoffen, Polymeren und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Mechanismus, durch den p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Der Chinonkern kann an Redoxreaktionen teilnehmen und den oxidativen Stress und die Signalwege in Zellen beeinflussen. Die Diethylaminobutylgruppen können die Fähigkeit der Verbindung verstärken, mit biologischen Membranen und Proteinen zu interagieren und deren Funktion zu modulieren.
Analyse Chemischer Reaktionen
Types of Reactions
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The quinone core can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The diethylamino butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction typically produces hydroquinone compounds.
Wissenschaftliche Forschungsanwendungen
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, polymers, and other advanced materials.
Wirkmechanismus
The mechanism by which p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- exerts its effects involves interactions with various molecular targets. The quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The diethylamino butyl groups may enhance the compound’s ability to interact with biological membranes and proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Di-tert-Butyl-p-benzochinon: Ein weiteres Chinonderivat mit tert-Butylgruppen anstelle von Diethylaminobutylgruppen.
Tert-Butyl-p-benzochinon: Ein einfacheres Chinon mit einer einzigen tert-Butylgruppe.
Einzigartigkeit
p-Benzochinon, 2,5-bis((4-(Diethylamino)butyl)amino)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezielle Anwendungen wertvoll, bei denen andere Chinonderivate möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
102944-92-3 |
|---|---|
Molekularformel |
C22H40N4O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2,5-bis[4-(diethylamino)butylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H40N4O2/c1-5-25(6-2)15-11-9-13-23-19-17-22(28)20(18-21(19)27)24-14-10-12-16-26(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChI-Schlüssel |
UZHLVQRGGVYZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCNC1=CC(=O)C(=CC1=O)NCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















